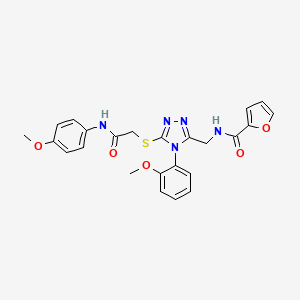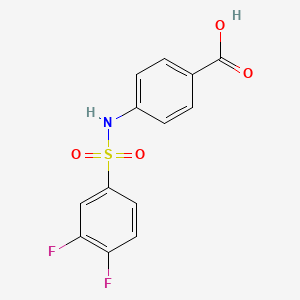![molecular formula C24H19NO3 B2936792 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923210-73-5](/img/structure/B2936792.png)
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: is a complex organic compound belonging to the class of benzamide derivatives. This compound features a benzamide moiety linked to a chromen-4-one structure, which is further substituted with a methyl group and a 2-methylphenyl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting with the formation of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with malonic acid or its derivatives under basic conditions to form the chromen-4-one structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product's purity.
化学反应分析
Types of Reactions
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: can undergo various chemical reactions, including:
Oxidation: : The chromen-4-one core can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and chromen-4-one rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve strong nucleophiles like hydroxide (OH⁻).
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Hydroquinones and other reduced forms.
Substitution: : Brominated or nitro-substituted derivatives.
科学研究应用
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: has diverse applications in scientific research:
Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: : Research has explored its use in drug development, particularly for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial effects could be due to the disruption of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: can be compared to other benzamide derivatives and chromen-4-one compounds. Similar compounds include:
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide: : Lacks the 4-methyl group.
4-methyl-N-(2-phenyl-4-oxo-4H-chromen-6-yl)benzamide: : Has a phenyl group instead of a 2-methylphenyl group.
N-(2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl)acetamide: : Features an acetamide group instead of a benzamide group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound
属性
IUPAC Name |
4-methyl-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-7-9-17(10-8-15)24(27)25-18-11-12-22-20(13-18)21(26)14-23(28-22)19-6-4-3-5-16(19)2/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCHBFBXZSWHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methanesulfonylbenzamide](/img/structure/B2936711.png)

![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2936713.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2936716.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2936717.png)
![Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2936719.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2936721.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2936723.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide](/img/structure/B2936725.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide](/img/structure/B2936727.png)
![1-{1-[4-(Trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}pyrrolidine](/img/structure/B2936728.png)

